![molecular formula C14H19NO3S B2565848 (2,5-Diméthylfuran-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]décan-8-yl)méthanone CAS No. 1351586-97-4](/img/structure/B2565848.png)
(2,5-Diméthylfuran-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]décan-8-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dimethylfuran-3-yl)(1-oxa-4-thia-8-azaspiro[45]decan-8-yl)methanone is a complex organic compound that features a unique spiro structure
Applications De Recherche Scientifique
Chemistry
In chemistry, (2,5-Dimethylfuran-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating enzyme mechanisms and receptor binding.
Medicine
In medicinal chemistry, (2,5-Dimethylfuran-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone has potential as a lead compound for the development of new drugs. Its ability to interact with various biological targets makes it a candidate for therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique structure can impart desirable characteristics to these materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylfuran-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 2,5-dimethyl-1,4-diketone under acidic conditions.
Spiro Compound Formation: The spiro structure is formed by reacting the furan derivative with a suitable spiro precursor, such as 1-oxa-4-thia-8-azaspiro[4.5]decan-8-one, under basic conditions.
Methanone Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Dimethylfuran-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The methanone group can be reduced to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring and the spiro structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted furan and spiro compounds.
Mécanisme D'action
The mechanism of action of (2,5-Dimethylfuran-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,5-Dimethylfuran-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone
- (2,5-Dimethylfuran-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propanone
Uniqueness
Compared to similar compounds, (2,5-Dimethylfuran-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone stands out due to its specific methanone group, which can influence its reactivity and interactions with biological targets. This unique feature can make it more suitable for certain applications, such as drug development and material science.
Propriétés
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-10-9-12(11(2)18-10)13(16)15-5-3-14(4-6-15)17-7-8-19-14/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSGZKFHFILBNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC3(CC2)OCCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
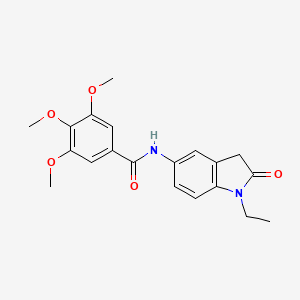
![Methyl 5-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate](/img/structure/B2565766.png)
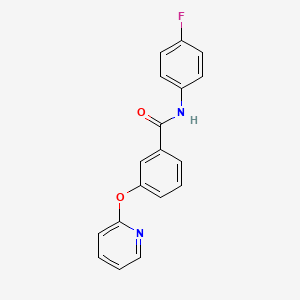
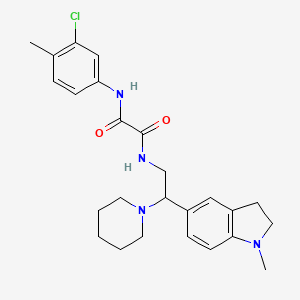
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B2565771.png)

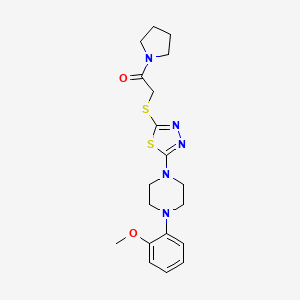
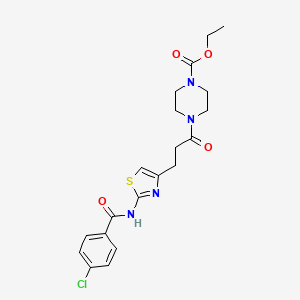

![4-[(6-Methylpyrimidin-4-yl)amino]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2565783.png)
![5-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2565784.png)
![1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B2565785.png)

![N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2565787.png)
